Cas no 955256-65-2 (N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide)

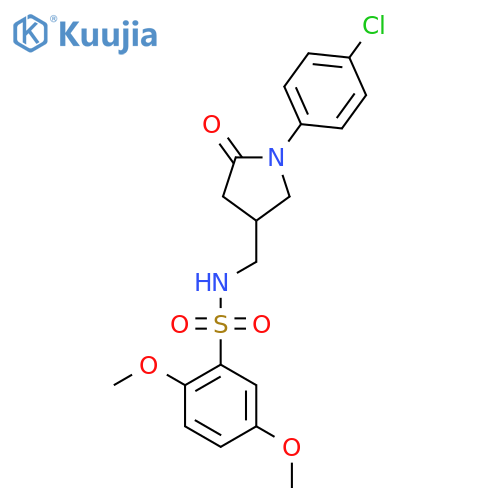

955256-65-2 structure

商品名:N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide

N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide

- N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

- F2371-0181

- N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide

- 955256-65-2

- N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide

- AKOS024643841

-

- インチ: 1S/C19H21ClN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3

- InChIKey: RRKVVRNSNGBDAX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)N1C(CC(CNS(C2C=C(C=CC=2OC)OC)(=O)=O)C1)=O

計算された属性

- せいみつぶんしりょう: 424.0859706g/mol

- どういたいしつりょう: 424.0859706g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 633

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 93.3Ų

N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2371-0181-25mg |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2371-0181-10μmol |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2371-0181-75mg |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2371-0181-100mg |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2371-0181-5μmol |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2371-0181-50mg |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2371-0181-10mg |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2371-0181-30mg |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2371-0181-40mg |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2371-0181-20mg |

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide |

955256-65-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

955256-65-2 (N-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-2,5-dimethoxybenzene-1-sulfonamide) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量